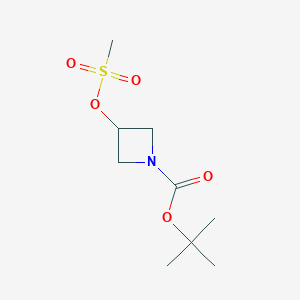
3-Chlorobenzyl cyanide
Vue d'ensemble
Description
3-Chlorobenzyl cyanide is a chemical compound that serves as an important intermediate in organic synthesis. It is particularly relevant in the synthesis of various heterocyclic compounds and pharmaceuticals. The compound contains a benzyl group attached to a cyanide moiety, with a chlorine substituent on the aromatic ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of 3-chlorobenzyl cyanide-related compounds can be achieved through various methods. For instance, the electrocatalytic three-component reaction described in one study provides a metal-free approach to construct cyanide-functionalized imidazo-fused N-heterocycles from methyl N-heteroaromatics, primary alkylamines, and trimethylsilyl cyanide with good to excellent yields . Another study demonstrates the [3 + 3]-cycloaddition reactions of α-acidic isocyanides with 1,3-dipolar azomethine imines, which can be used to synthesize six-membered heterocycles . These methods highlight the versatility of cyanide and chlorobenzyl groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds derived from 3-chlorobenzyl cyanide can be quite complex. For example, the synthesis of 1D chain complexes based on high-spin metal-cyanide clusters illustrates the intricate structures that can be formed using cyanide as a building block . These complexes exhibit a one-dimensional chain structure with alternating high-spin metal-cyanide clusters and a bridging group, resulting in extended three-dimensional supramolecular networks.
Chemical Reactions Analysis
3-Chlorobenzyl cyanide can undergo various chemical reactions, including hydrolysis. A study describes the synthesis of p-chlorophenylacetic acid through the hydrolysis of p-chlorobenzyl cyanide in an alkaline aqueous solution, using phase transfer catalysts . This reaction is significant as it transforms the cyanide group into a carboxylic acid function, demonstrating the reactivity of the cyanide group under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-chlorobenzyl cyanide can be characterized using various analytical techniques. For instance, the study on the synthesis of p-chlorophenylacetic acid provides insights into the properties of the product through melting point analysis, infrared spectroscopy, and mass spectrometry . Similarly, the crystal structure of a novel compound synthesized from a derivative of 3-chlorobenzyl cyanide was determined using X-ray single crystal diffractometry, which provides detailed information on the molecular geometry and crystal packing .
Applications De Recherche Scientifique
-
Non-toxic Cyanide Sources and Cyanating Agents
- Application Summary : 3-Chlorobenzyl cyanide is used as a non-toxic cyanide source in the synthesis of structurally diverse products containing the nitrile function .
- Methods of Application : The exact method of synthesis is not specified, but it likely involves a series of organic reactions to incorporate the 3-Chlorobenzyl cyanide into the desired structure .
- Results or Outcomes : The use of non-toxic cyanide sources can contribute to safer practices in chemical synthesis .
-
Synthesis of Cyanine Dyes
- Application Summary : 3-Chlorobenzyl cyanide can potentially be used in the synthesis of cyanine dyes .
- Methods of Application : The exact method of synthesis is not specified, but it likely involves a series of organic reactions to incorporate the 3-Chlorobenzyl cyanide into the cyanine dye structure .
- Results or Outcomes : The synthesis of these dyes can contribute to the development of new colorants for various applications .
-
Environmental Analysis
- Application Summary : In environmental science, 3-Chlorobenzyl cyanide can be used as a standard for the analysis of cyanide in various environmental elements such as water, soil, and air .
- Methods of Application : The exact method of analysis is not specified, but it likely involves the use of analytical techniques such as gas chromatography or mass spectrometry .
- Results or Outcomes : The analysis can provide valuable information about the presence and concentration of cyanide in the environment .
-
Drug Metabolism Studies
- Application Summary : 3-Chlorobenzyl cyanide can be used in drug metabolism studies, particularly in the study of the oxidative metabolism of alicyclic amines .
- Methods of Application : The exact method of study is not specified, but it likely involves the use of in vitro and in vivo experimental models .
- Results or Outcomes : These studies can provide valuable insights into the metabolic pathways of drugs, which can inform the design of safer and more effective therapeutics .
Safety And Hazards
Orientations Futures
The 3-Chlorobenzyl Cyanide Market size is projected to reach approximately USD XX.X billion by 2031 .
Relevant Papers The paper “Non-toxic cyanide sources and cyanating agents” provides an overview of non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKLPYCSAMPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165154 | |
| Record name | Acetonitrile, (m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl cyanide | |
CAS RN |
1529-41-5 | |
| Record name | 3-Chlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Chlorophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, (m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K3M9GKQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)










